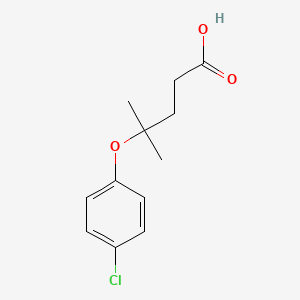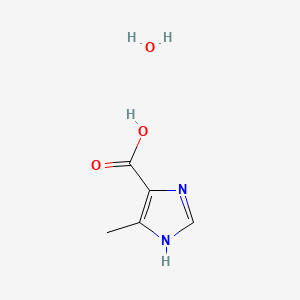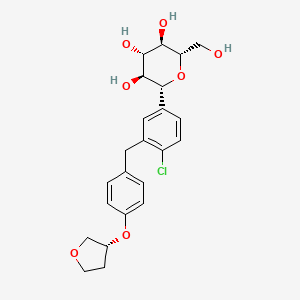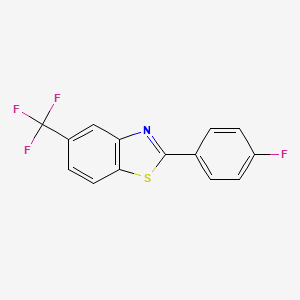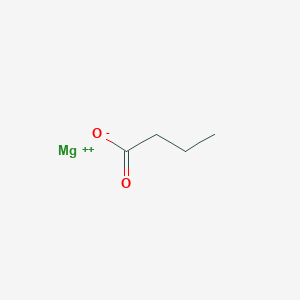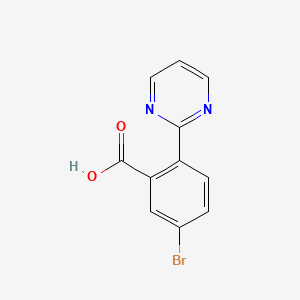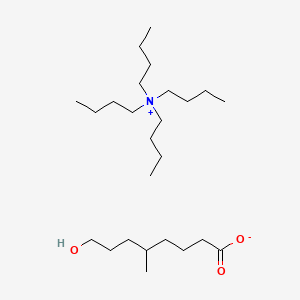
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is often used in the preparation of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester-d8, which is a labeled version of a possible metabolite of di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) monoester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate typically involves the reaction of 8-Hydroxy-5-methyloctanoic acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature.
Solvent: Common solvents used include methanol or ethanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted octanoates.
Applications De Recherche Scientifique
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The tetrabutylammonium cation may also play a role in stabilizing the compound and facilitating its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: Similar in structure and function.
This compound: Another related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of the tetrabutylammonium cation and the 8-Hydroxy-5-methyloctanoate anion. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C25H53NO3 |
|---|---|
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
8-hydroxy-5-methyloctanoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C9H18O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(5-3-7-10)4-2-6-9(11)12/h5-16H2,1-4H3;8,10H,2-7H2,1H3,(H,11,12)/q+1;/p-1 |
Clé InChI |
HMUORIJPGCVHRE-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CC(CCCC(=O)[O-])CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


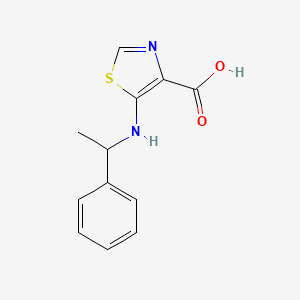

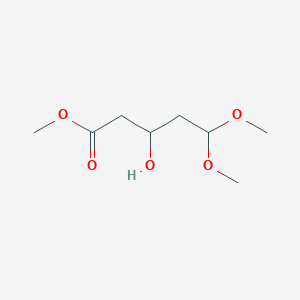
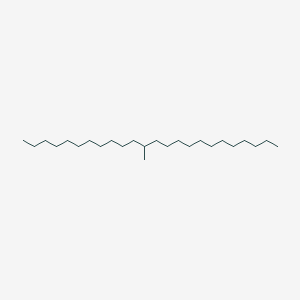

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)

